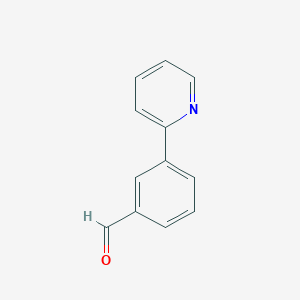

3-(2-Pyridyl)benzaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-pyridin-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPNGHSAYQXRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395351 | |

| Record name | 3-(2-Pyridyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85553-53-3 | |

| Record name | 3-(2-Pyridyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-2-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2-Pyridyl)benzaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of 3-(2-Pyridyl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest in contemporary chemical research and development. This document elucidates its chemical properties, structure, synthesis, and key applications, with a focus on its utility as a versatile building block in medicinal chemistry and materials science. It is intended for an audience of researchers, scientists, and professionals engaged in drug discovery and the development of novel materials.

Core Chemical Identity and Structural Elucidation

This compound is an organic compound featuring a benzaldehyde core substituted at the 3-position with a pyridine ring.[1][2] This structural arrangement confers a unique combination of reactivity and electronic properties, making it a valuable intermediate in organic synthesis. The aldehyde group provides a reactive site for a wide range of chemical transformations, while the pyridine moiety introduces basicity and the ability to coordinate with metal ions.[2][3]

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 3-(pyridin-2-yl)benzaldehyde[1] |

| CAS Number | 85553-53-3[1][2][3][4] |

| Molecular Formula | C₁₂H₉NO[1][2][3] |

| Molecular Weight | 183.21 g/mol [1][2][3] |

| Appearance | Brown viscous liquid or solid[2][3] |

| Melting Point | 50-52 °C (for the para isomer)[5][6] |

| Boiling Point | 340.4±25.0 °C (Predicted)[6] |

| Solubility | Soluble in Chloroform[6] |

| InChI Key | SAPNGHSAYQXRPG-UHFFFAOYSA-N[1][7] |

Synthesis and Spectroscopic Analysis

The synthesis of this compound is commonly achieved through cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds. Spectroscopic methods are then employed to confirm the structure and purity of the synthesized compound.

Synthetic Methodology

A prevalent method for the synthesis of pyridyl-substituted benzaldehydes involves the Suzuki coupling reaction. This palladium-catalyzed cross-coupling of an organoboron compound with a halide is a cornerstone of modern organic synthesis due to its versatility and functional group tolerance.

Synthetic Workflow Diagram:

Caption: Generalized workflow for the synthesis of this compound via Suzuki coupling.

Detailed Experimental Protocol:

-

Reaction Setup: A mixture of 3-bromobenzaldehyde, 2-pyridylboronic acid, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) is prepared in a suitable solvent system, such as a mixture of toluene and water.

-

Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to the desired reaction temperature and stirred for a specified period until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

-

Workup and Extraction: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aldehydic proton (typically a singlet around 9-10 ppm) and aromatic protons on both the benzaldehyde and pyridine rings. |

| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde (typically >190 ppm) and signals for the aromatic carbons. |

| FT-IR | A strong absorption band for the carbonyl (C=O) stretch of the aldehyde (around 1700 cm⁻¹) and bands for aromatic C-H and C=C stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (183.21 g/mol ).[1][2][3] |

Chemical Reactivity and Applications

The unique structure of this compound, with its reactive aldehyde group and coordinating pyridine ring, makes it a valuable precursor in various fields.[2][3]

Key Chemical Transformations

The aldehyde functionality can undergo a variety of reactions, including:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the corresponding alcohol.

-

Reductive amination to form substituted amines.

-

Wittig reaction to form alkenes.

-

Condensation reactions to form imines and other derivatives.[2]

The pyridine nitrogen can act as a Lewis base, coordinate to metal centers, or be alkylated to form pyridinium salts.

Applications in Medicinal Chemistry

The pyridine scaffold is a well-established pharmacophore in drug discovery.[8] Compounds containing the pyridyl-phenyl moiety are explored for various therapeutic applications.[2][3] this compound serves as a key intermediate in the synthesis of complex molecules with potential biological activity.[2][3][9]

Applications in Materials Science

The ability of the pyridine nitrogen to coordinate with metal ions makes this compound and its derivatives useful as ligands in coordination chemistry.[2][3] This has led to their use in the development of:

-

Metal-Organic Frameworks (MOFs): As building blocks for porous materials with applications in gas storage and catalysis.[10]

-

Fluorescent Materials and Sensors: Its derivatives can be used in the creation of materials with specific optical properties.[2][3]

-

Catalysis: As ligands for metal complexes that can catalyze various organic reactions.[2][3]

Safety and Handling

This compound is classified as an irritant.[1] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[11][12]

-

Handling: Use in a well-ventilated area, preferably a fume hood.[11][13] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][14] Wash hands and any exposed skin thoroughly after handling.[11][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][13][14]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[11][15] Keep away from heat and sources of ignition.[13][14]

-

Incompatible Materials: Strong oxidizing agents.[11]

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its unique combination of a reactive aldehyde group and a coordinating pyridine ring provides a platform for the development of a wide range of complex molecules. Its applications in medicinal chemistry and materials science continue to expand, making it a compound of significant interest to the scientific community. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). 3-(Pyridin-2-yl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-(2-piridinil)benzaldehído. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-(2-Pyridinyl)benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Pyridin-4-yl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 3-(4-Pyridinyl)benzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(pyridin-2-yl)benzaldehyde (C12H9NO). Retrieved from [Link]

-

PubChem. (n.d.). 3-(Pyridine-3-carbonyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-(3-Pyridinyl)benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-(5-Methoxy-2-pyridinyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Kotha, S., Meshram, M., Panguluri, N. R., & Shirbhate, M. E. (2018). Synthesis of benzaldehyde derivatives. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(2-Pyridyl)benzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(2-Pyridyl)benzaldehyde - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

- Cislak, F. E. (1964). U.S. Patent No. 3,160,633. Washington, DC: U.S. Patent and Trademark Office.

-

PubChem. (n.d.). 4-Pyridin-2-ylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Metal–organic framework. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 3-(Pyrid-2-yloxy)benzaldehyde, 97%, Thermo Scientific 250 mg. Retrieved from [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Retrieved from [Link]

-

Shaoxing East China of Chemical Industry Co., Ltd. (n.d.). What are six applications for benzaldehyde. Retrieved from [Link]

Sources

- 1. 3-(Pyridin-2-yl)benzaldehyde | C12H9NO | CID 3710039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 85553-53-3 [chemicalbook.com]

- 5. 4-(2-Pyridyl)benzaldehyde 97 127406-56-8 [sigmaaldrich.com]

- 6. 4-(2-Pyridinyl)benzaldehyde | 127406-56-8 [chemicalbook.com]

- 7. PubChemLite - 3-(pyridin-2-yl)benzaldehyde (C12H9NO) [pubchemlite.lcsb.uni.lu]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hurawalhi.com [hurawalhi.com]

- 10. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. afgsci.com [afgsci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 85553-53-3|3-(Pyridin-2-yl)benzaldehyde|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Spectroscopic Data Analysis of 3-(2-Pyridinyl)benzaldehyde

Abstract

Introduction: The Significance of 3-(2-Pyridinyl)benzaldehyde

3-(2-Pyridinyl)benzaldehyde, with the molecular formula C₁₂H₉NO and a molecular weight of 183.21 g/mol , is an aromatic aldehyde featuring a pyridine ring linked to a benzaldehyde moiety at the meta position.[3] This unique arrangement of a π-deficient pyridine ring and an electron-withdrawing aldehyde group on a benzene ring results in a molecule with distinct electronic properties and reactivity. These characteristics make it a valuable intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and functional materials.[1] Accurate spectroscopic characterization is the cornerstone of ensuring the purity, identity, and structural integrity of this compound in any research and development endeavor.

Molecular Structure:

Caption: Molecular structure of 3-(2-pyridinyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Principle: ¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. Chemical shifts (δ) are influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift (higher δ).

Predicted ¹H NMR Spectrum:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the anisotropic effect of the C=O bond and the electron-withdrawing nature of the carbonyl group. |

| Pyridine-H (α to N) | 8.6 - 8.8 | Doublet of doublets (dd) | 1H | Protons adjacent to the electronegative nitrogen atom in the pyridine ring are significantly deshielded. |

| Aromatic-H (ortho to CHO) | 8.0 - 8.2 | Multiplet (m) | 2H | These protons are deshielded by the electron-withdrawing aldehyde group. |

| Aromatic-H (para to CHO) | 7.8 - 8.0 | Multiplet (m) | 1H | The para proton is influenced by both the aldehyde and the pyridinyl substituent. |

| Pyridine-H (γ to N) | 7.7 - 7.9 | Triplet of triplets (tt) | 1H | This proton is further from the nitrogen and experiences less deshielding compared to the α and β protons. |

| Aromatic-H (meta to CHO) | 7.5 - 7.7 | Multiplet (m) | 1H | These protons are less affected by the aldehyde group compared to the ortho and para protons. |

| Pyridine-H (β to N) | 7.2 - 7.4 | Multiplet (m) | 2H | These protons are in the middle of the pyridine ring's electronic environment. |

Experimental Protocol for ¹H NMR Data Acquisition:

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

Predicted ¹³C NMR Spectrum:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Carbonyl-C | 190 - 195 | The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom. |

| Pyridine-C (α to N) | 150 - 155 | Carbons adjacent to the nitrogen in the pyridine ring are significantly deshielded. |

| Aromatic-C (ipso to CHO) | 135 - 140 | The carbon atom to which the aldehyde group is attached is deshielded. |

| Aromatic-C (ipso to Pyridinyl) | 135 - 140 | The carbon atom to which the pyridinyl group is attached is also deshielded. |

| Aromatic-C (ortho to CHO) | 130 - 135 | These carbons are deshielded by the aldehyde group. |

| Pyridine-C (γ to N) | 130 - 135 | This carbon is further from the nitrogen and experiences less deshielding. |

| Aromatic-C (para to CHO) | 128 - 132 | The para carbon is influenced by both substituents. |

| Aromatic-C (meta to CHO) | 125 - 130 | These carbons are less affected by the aldehyde group. |

| Pyridine-C (β to N) | 120 - 125 | These carbons are in the middle of the pyridine ring's electronic environment. |

Experimental Protocol for ¹³C NMR Data Acquisition: The sample preparation is the same as for ¹H NMR. The data acquisition would involve a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy measures the vibrations of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Predicted IR Spectrum:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale for Prediction |

| ~3050 | Aromatic C-H stretch | Medium-Weak | Characteristic of C-H bonds on the benzene and pyridine rings. |

| ~2820 and ~2720 | Aldehyde C-H stretch (Fermi doublet) | Weak | A key diagnostic feature for aldehydes. |

| ~1700 | C=O stretch (carbonyl) | Strong | The strong absorption is due to the large change in dipole moment during the vibration of the polar C=O bond. |

| ~1600, ~1580, ~1470 | Aromatic C=C and C=N ring stretching | Medium-Strong | Characteristic of the benzene and pyridine rings. |

| ~1200 | C-C and C-N stretching | Medium | Vibrations within the carbon and nitrogen skeleton. |

| Below 900 | C-H out-of-plane bending | Medium-Strong | The pattern of these bands can sometimes give information about the substitution pattern of the aromatic rings. |

Experimental Protocol for FTIR Data Acquisition (ATR):

Caption: Workflow for FTIR-ATR data acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Conjugated systems, like the one in 3-(2-pyridinyl)benzaldehyde, typically exhibit strong absorptions in the UV region.

Predicted UV-Vis Spectrum: The spectrum is expected to show absorptions arising from π→π* and n→π* transitions.

-

π→π transitions:* These are typically strong absorptions and are expected in the range of 240-280 nm, arising from the conjugated system of the pyridine and benzene rings.

-

n→π transitions:* These are weaker absorptions and are expected at longer wavelengths, around 300-340 nm, associated with the non-bonding electrons of the carbonyl oxygen.

Experimental Protocol for UV-Vis Data Acquisition:

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or cyclohexane.

-

Sample Preparation: Prepare a dilute solution of 3-(2-pyridinyl)benzaldehyde in the chosen solvent. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled only with the solvent.

-

Record the spectrum of the sample solution over a range of approximately 200-400 nm.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structure elucidation.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 183, corresponding to the molecular weight of the compound.

-

[M-1]⁺ Peak: A significant peak at m/z = 182, resulting from the loss of the aldehydic hydrogen radical, a characteristic fragmentation of benzaldehydes.

-

[M-29]⁺ Peak: A peak at m/z = 154, corresponding to the loss of the formyl radical (CHO).

-

Pyridine and Benzene Ring Fragments: Peaks corresponding to the pyridine ring (m/z = 78) and the phenyl cation (m/z = 77) are also expected.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS):

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-(2-pyridinyl)benzaldehyde. The detailed protocols and expected spectral data for ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. While based on sound spectroscopic principles and data from analogous structures, experimental verification of this data is highly encouraged for definitive structural confirmation. This guide is intended to empower scientists with the foundational knowledge to confidently acquire, interpret, and validate the spectroscopic data of this important chemical entity.

References

-

PubChem. 3-(Pyridin-2-yl)benzaldehyde. [Link]

-

MySkinRecipes. 3-(Pyridin-3-yl)benzaldehyde. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. 3-(Pyridin-2-yl)benzaldehyde. [Link]

-

International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

SpectraBase. 4-(2-Pyridyl)benzaldehyde. [Link]

-

RSC Publishing. Spectroscopic characterization of the complexes of 2-(2′-pyridyl)-benzimidazole and (H2O)1,2, (CH3OH)1,2, and (NH3)1,2 isolated in the gas phase. [Link]

-

ResearchGate. Spectroscopic Characterization of the Complexes of 2-(2′-Pyridyl)-Benzimidazole and (H2O)1,2, (CH3OH)1,2, and (NH3)1,2 Isolated in the Gas Phase. [Link]

-

Neuroquantology. SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. [Link]

-

RSC Publishing. Competitive tetrel bond and hydrogen bond in benzaldehyde–CO2: characterization via rotational spectroscopy. [Link]

-

Semantic Scholar. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. [Link]

-

VIVO. Bioorganic & medicinal chemistry letters. [Link]

-

Scholar9. Bioorganic & Medicinal Chemistry Letters BMCL. [Link]

Sources

An In-Depth Technical Guide to 3-(Pyridin-2-yl)benzaldehyde (CAS Number: 85553-53-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-(Pyridin-2-yl)benzaldehyde, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

3-(Pyridin-2-yl)benzaldehyde is an aromatic aldehyde featuring a pyridine ring substituted at the meta-position of the benzaldehyde moiety. This unique arrangement of a π-deficient pyridine ring and an electron-withdrawing aldehyde group on a central benzene ring imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 85553-53-3 | - |

| Molecular Formula | C₁₂H₉NO | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| Appearance | Brown viscous liquid or solid | - |

| Purity | ≥ 95-97% (typically by HPLC) | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere | - |

Synonyms:

-

3-(2-Pyridyl)benzaldehyde

-

3-pyridin-2-yl benzaldehyde

-

Benzaldehyde, 3-(2-pyridinyl)-

Synthesis and Reactivity

The synthesis of 3-(Pyridin-2-yl)benzaldehyde is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method offers a robust and efficient route to connect the pyridine and benzaldehyde fragments.

Representative Synthesis: Suzuki-Miyaura Coupling

A general and reliable method for the synthesis of 3-(Pyridin-2-yl)benzaldehyde involves the reaction of 3-formylphenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst and a base.

Figure 1: Generalized workflow for the Suzuki-Miyaura coupling synthesis of 3-(Pyridin-2-yl)benzaldehyde.

Experimental Protocol (Illustrative):

-

To a degassed solution of 3-formylphenylboronic acid (1.0 eq) and 2-bromopyridine (1.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

An aqueous solution of a base, typically sodium carbonate (2.0 eq), is then added to the reaction mixture.

-

The mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired 3-(Pyridin-2-yl)benzaldehyde.

The reactivity of 3-(Pyridin-2-yl)benzaldehyde is dominated by the aldehyde functional group, which readily undergoes a variety of chemical transformations. These include:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the benzyl alcohol.

-

Reductive amination to form various substituted amines.

-

Wittig reaction and related olefination reactions to generate alkenes.[2][3][4][5][6]

-

Condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives.[1]

The pyridine nitrogen also provides a site for protonation or coordination to metal centers, which can influence the reactivity of the molecule.

Spectroscopic Characterization

While a specific, published spectrum for 3-(Pyridin-2-yl)benzaldehyde was not found in the search results, the expected spectral characteristics can be inferred from the analysis of its structural components.

¹H NMR:

-

Aldehyde proton: A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

-

Aromatic protons: A complex multiplet pattern in the range of δ 7.0-9.0 ppm, corresponding to the protons on both the benzaldehyde and pyridine rings.

¹³C NMR:

-

Carbonyl carbon: A characteristic signal in the highly deshielded region of δ 190-200 ppm.[7]

-

Aromatic carbons: Multiple signals in the aromatic region (δ 120-160 ppm).

FT-IR:

-

C=O stretch (aldehyde): A strong absorption band around 1700 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

-

Aromatic C=C and C=N stretches: Several bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry:

-

Molecular Ion (M⁺): A peak at m/z = 183, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns would include the loss of the formyl radical (-CHO, M-29) and the loss of carbon monoxide (-CO, M-28).

Applications in Research and Drug Development

3-(Pyridin-2-yl)benzaldehyde is a valuable building block in medicinal chemistry due to the prevalence of the pyridine scaffold in a wide range of biologically active compounds.[8][9] The pyridine moiety can participate in hydrogen bonding and π-π stacking interactions with biological targets, while the benzaldehyde group provides a versatile handle for further chemical modifications.

Derivatives of pyridinyl benzaldehydes have been investigated for a variety of therapeutic applications, including:

-

Antibacterial agents: The pyridine ring is a key component of many antibacterial drugs, and derivatives of 3-(Pyridin-2-yl)benzaldehyde could be explored for their potential to inhibit bacterial growth.[9]

-

Anticancer agents: The ability to synthesize a diverse library of compounds from this starting material makes it attractive for screening against various cancer cell lines.

-

Kinase inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and 3-(Pyridin-2-yl)benzaldehyde can be used to synthesize novel compounds targeting these enzymes.

Figure 2: A conceptual workflow illustrating the use of 3-(Pyridin-2-yl)benzaldehyde in a drug discovery program.

Beyond pharmaceuticals, this compound also finds use in materials science as a precursor for the synthesis of fluorescent materials and ligands for coordination chemistry.[1]

Safety and Toxicology

3-(Pyridin-2-yl)benzaldehyde is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Detailed toxicological and environmental fate studies specific to 3-(Pyridin-2-yl)benzaldehyde are limited. However, the toxicology of its parent compounds, pyridine and benzaldehyde, suggests that it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. The environmental impact of pyridine derivatives can vary, and care should be taken to avoid release into the environment.

Conclusion

3-(Pyridin-2-yl)benzaldehyde (CAS No. 85553-53-3) is a key synthetic intermediate with a unique combination of reactive functional groups. Its utility in the construction of complex molecular architectures makes it a valuable tool for researchers in medicinal chemistry, drug discovery, and materials science. While further characterization of its specific physical and toxicological properties is warranted, its established role as a versatile building block ensures its continued importance in the advancement of these fields.

References

-

Chem-Impex. 3-(2-piridinil)benzaldehído.

-

Chem-Impex. 3-(2-Pyridinyl)benzaldehyde.

-

Al-Ostoot, F. H., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616.

-

Bölcskei, H., et al. (2022). Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions. ResearchGate.

-

Hassan, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4215.

-

Hu, Y., et al. (2024). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Chemistry Portal.

-

Rossi, S., et al. (2007). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. ResearchGate.

-

Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847398.

-

Ambeed. benzaldehyde.

-

The Role of 4-(2-Pyridinyl)benzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). LinkedIn.

-

Jubilant Ingrevia Limited. (2024). Safety Data Sheet - Pyridine-2-aldehyde.

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.

-

ECHEMI. (n.d.). Wittig reaction with benzaldehyde.

-

Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

-

ResearchGate. (n.d.). Acute Toxicity Evaluation of Pyridine Derivatives of 3,4-Dihydroquinoxalin-2-one and 3,4-Dihydro-2H-1,4-benzoxazin-2-one.

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction.

-

Wikipedia. (n.d.). Wittig reaction.

-

Fisher Scientific. (n.d.). 3-Pyrid-2-ylbenzaldehyde, 97%, Thermo Scientific 250 mg.

-

PubChem. (n.d.). 3-(Pyridin-4-yl)benzaldehyde.

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde.

-

ResearchGate. (n.d.). FT-IR spectra of compound (2).

-

U.S. EPA. (n.d.). Provisional Peer-Reviewed Toxicity Values for Benzaldehyde (CASRN 100-52-7).

-

PubChem. (n.d.). 3-(Pyridin-2-ylmethoxy)benzaldehyde.

-

Google Patents. (n.d.). US12065408B2 - Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease.

-

El-Sayed, S. M., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 29193–29202.

-

GOV.UK. (n.d.). Pyridine: incident management.

-

PubChem. (n.d.). 3-(Pyridin-2-YL)propanal.

-

Sigma-Aldrich. (n.d.). 4-(2-Pyridyl)benzaldehyde 97 127406-56-8.

-

NeuroQuantology. (n.d.). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES.

-

Frontiers. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.

-

AERU. (2024, August 21). Benzaldehyde. University of Hertfordshire.

-

U.S. EPA. (n.d.). Screening-Level Hazard Characterization Pyridine and Pyridine Derivatives Category.

-

Sigma-Aldrich. (n.d.). 2-(Pyridin-3-yl)benzaldehyde.

-

PubChem. (n.d.). 4-(4-Pyridyl)benzaldehyde.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIFM fragrance ingredient safety assessment, p-tolualdehyde, CAS Registry Number 104-87-0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1809342-86-6 | Sigma-Aldrich [sigmaaldrich.cn]

- 5. Synthesis and properties of substituted benzaldehyde phenylhydrazones | Semantic Scholar [semanticscholar.org]

- 6. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis and Characterization of 3-Pyridin-2-yl-benzaldehyde

Abstract

3-Pyridin-2-yl-benzaldehyde is a biaryl compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of more complex molecular architectures. Its structure, which incorporates both a reactive aldehyde functionality and a metal-coordinating pyridine ring, makes it a valuable building block for novel ligands, pharmaceutical agents, and functional materials. This guide provides a comprehensive, in-depth overview of a field-proven method for the synthesis, purification, and detailed characterization of 3-pyridin-2-yl-benzaldehyde, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility for professionals in the field.

Rationale for Synthetic Strategy: The Suzuki-Miyaura Coupling

The creation of a carbon-carbon bond between two aromatic rings is a cornerstone of modern organic synthesis. For the construction of 3-pyridin-2-yl-benzaldehyde, several palladium-catalyzed cross-coupling reactions are viable, most notably the Suzuki-Miyaura and Stille couplings.[1]

-

Stille Coupling: This reaction utilizes an organotin reagent and an organic halide.[2][3] While powerful due to the stability and functional group tolerance of the organostannanes, the primary drawback is the high toxicity of the tin reagents and byproducts, which pose significant handling and waste disposal challenges.[3]

-

Suzuki-Miyaura Coupling: This reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide.[4] It has become one of the most widely used C-C bond-forming reactions due to its numerous advantages:[4][5]

-

Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity and are environmentally benign.

-

Commercial Availability: A vast array of boronic acids and catalysts are commercially available.

-

Mild Reaction Conditions: The reaction often proceeds under mild conditions with high functional group tolerance.[5]

-

High Yields: The Suzuki coupling is known for providing excellent yields for a wide range of substrates, including heteroaryl compounds.[4][6]

-

Given the superior safety profile and operational simplicity, the Suzuki-Miyaura coupling is the preferred method for the synthesis of 3-pyridin-2-yl-benzaldehyde. This guide will focus exclusively on this approach.

Synthetic Workflow and Mechanism

The overall process involves the coupling of two key building blocks, followed by purification and characterization to validate the final product.

Caption: High-level workflow for the synthesis of 3-pyridin-2-yl-benzaldehyde.

The Suzuki-Miyaura Catalytic Cycle

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][7][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (2-bromopyridine), forming a Pd(II) complex.[8]

-

Transmetalation: The organic group from the nucleophilic boronic acid (3-formylphenyl) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more reactive boronate species.[4][5]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis and Purification

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

Reagents and Equipment

-

Reactants: 2-Bromopyridine, 3-Formylphenylboronic Acid

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Anhydrous Potassium Carbonate (K₂CO₃)

-

Solvent System: 1,4-Dioxane and Water

-

Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, inert atmosphere setup (Argon or Nitrogen), separatory funnel, rotary evaporator, column chromatography setup (silica gel).

Step-by-Step Synthesis Procedure

-

Flask Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and subsequently purged with an inert gas (Argon). This ensures anhydrous conditions, which are critical for catalyst stability.

-

Reagent Addition: To the flask, add 3-formylphenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane and water (e.g., a 4:1 ratio, 50 mL total). The solution is sparged with Argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reactant Addition: Add 2-bromopyridine (1.0 equivalent) to the stirring mixture via syringe.

-

Reaction: Fit the flask with a reflux condenser under the inert atmosphere. Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).[10]

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[9]

Workup and Purification

-

Quenching: Add deionized water (50 mL) to the cooled reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine to remove inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[9]

-

Column Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure 3-pyridin-2-yl-benzaldehyde.[10]

Structural Characterization

Unequivocal structural confirmation and purity assessment are mandatory for any newly synthesized compound.[11][12] A combination of spectroscopic techniques is employed for this purpose.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[13][15] For 3-pyridin-2-yl-benzaldehyde, both ¹H and ¹³C NMR spectra provide definitive structural information.

| Data Type | Expected Chemical Shift (δ, ppm) | Key Features and Rationale |

| ¹H NMR | ~10.1 | Aldehyde Proton (-CHO): A singlet, significantly downfield due to the strong deshielding effect of the carbonyl group.[16] |

| ~7.5 - 8.7 | Aromatic Protons (9H): A complex series of multiplets. The protons on the pyridine ring and the benzaldehyde ring will exhibit characteristic splitting patterns based on their ortho, meta, and para relationships.[15][16] | |

| ¹³C NMR | ~192 | Aldehyde Carbonyl Carbon: A highly deshielded signal, characteristic of an aldehyde. |

| ~120 - 158 | Aromatic Carbons (11 signals): Signals corresponding to the carbon atoms of the two aromatic rings. |

Note: Spectra should be acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).[16]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental formula.[10][13] High-resolution mass spectrometry (HRMS) can determine the mass with high precision, further validating the molecular formula.

| Technique | Expected Result |

| ESI-MS | [M+H]⁺: m/z ≈ 184.07 |

| Molecular Formula | C₁₂H₉NO |

| Exact Mass | 183.0684 g/mol [17] |

The fragmentation pattern observed in the mass spectrum can also provide additional structural evidence.

Safety and Handling Precautions

Proper safety protocols are non-negotiable when working with the chemicals involved in this synthesis.[18]

-

Pyridine Derivatives: Pyridine and its derivatives are flammable, volatile, and potentially toxic.[19] They can cause irritation to the skin, eyes, and respiratory system upon exposure.[18][19] All manipulations should be performed in a certified chemical fume hood.[18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a flame-resistant lab coat, and nitrile or neoprene gloves.[18][19]

-

Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care and avoid inhalation.

-

Palladium Catalyst: While not highly toxic, palladium catalysts should be handled with care, avoiding inhalation of the powder.

-

Storage: Store 3-pyridin-2-yl-benzaldehyde and all pyridine-containing reagents in a cool, dry, and well-ventilated area away from ignition sources.[19][20] Containers should be kept tightly closed.[21]

In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[15][19]

Conclusion

This guide outlines a robust and reliable methodology for the synthesis and characterization of 3-pyridin-2-yl-benzaldehyde. The Suzuki-Miyaura coupling provides an efficient and safer alternative to other cross-coupling methods, delivering the target compound in good yields. The described purification and characterization protocols, including NMR and mass spectrometry, provide a self-validating workflow to ensure the identity and purity of the final product. By adhering to the detailed procedures and safety precautions, researchers can confidently synthesize this valuable chemical building block for application in drug discovery and materials science.

References

- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.

- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). A Practical Synthesis of Biaryls and Aromatic Acetylenes by Stille Coupling in Room-Temperature Ionic Liquids. Retrieved from [Link]

- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.).

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

Royal Society Publishing. (n.d.). Characterising new chemical compounds & measuring results. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Syntheses. (2011). Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. Retrieved from [Link]

-

ResearchGate. (2019, December 29). Biaryl formation via Suzuki and Stille coupling reactions using palladium nanoparticle/polymeric N-heterocyclic carbene grafted silica as recyclable and efficient catalyst. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Stille cross-coupling reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ACS Publications. (n.d.). Guidelines for Characterization of Organic Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(pyridin-2-yl)benzaldehyde (C12H9NO). Retrieved from [Link]

-

PubChem. (n.d.). 3-(Pyridin-2-yl)benzaldehyde. Retrieved from [Link]

-

ResearchGate. (2025, October 24). Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]

-

NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

Sources

- 1. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 2. tandfonline.com [tandfonline.com]

- 3. youtube.com [youtube.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rroij.com [rroij.com]

- 14. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 15. benchchem.com [benchchem.com]

- 16. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. 3-(Pyridin-2-yl)benzaldehyde | C12H9NO | CID 3710039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 19. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. jubilantingrevia.com [jubilantingrevia.com]

A Technical Guide to the Reactivity of the Formyl Group in 3-(2-pyridyl)benzaldehyde

This in-depth technical guide provides a comprehensive exploration of the reactivity of the formyl group in 3-(2-pyridyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemical behavior of this versatile building block, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Unique Chemical Landscape of this compound

This compound is a bifunctional organic compound featuring a benzaldehyde moiety substituted with a pyridine ring at the meta-position.[1] This specific arrangement creates a unique electronic and steric environment that governs the reactivity of the formyl group. The pyridine ring, being an electron-deficient heterocycle, exerts an electron-withdrawing effect on the benzaldehyde core, thereby influencing the electrophilicity of the carbonyl carbon.[1] This guide will dissect the implications of this structural feature across a range of important chemical transformations. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its ability to participate in a wide array of reactions makes it a crucial component in the design of complex molecular architectures.[1][2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize this compound from 3-formylphenylboronic acid and 2-bromopyridine.

Materials:

-

3-Formylphenylboronic acid

-

2-Bromopyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-formylphenylboronic acid (1.2 equivalents) and 2-bromopyridine (1.0 equivalent) in a 3:1 mixture of toluene and ethanol.

-

Add an aqueous solution of potassium carbonate (2.0 equivalents).

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Reactivity of the Formyl Group

The formyl group in this compound is a versatile handle for a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions. The electron-withdrawing nature of the 2-pyridyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[5]

Nucleophilic Addition Reactions

The carbonyl carbon of the formyl group is electrophilic and readily undergoes attack by nucleophiles.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to form a new carbon-carbon double bond.[2][6][7] This reaction is pivotal for synthesizing α,β-unsaturated compounds.

Objective: To synthesize (E)-2-(3-(2-pyridyl)benzylidene)malononitrile.

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol

Procedure:

-

Dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (a few drops).

-

Stir the reaction mixture at room temperature. A precipitate should form.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum to yield the desired α,β-unsaturated nitrile.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[8][9][10][11][12] This reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group.

Objective: To synthesize 3-(2-pyridyl)styrene.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under an inert atmosphere (argon or nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise. The solution should turn a characteristic deep yellow or orange, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

-

Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain 3-(2-pyridyl)styrene.

Aldehydes react with primary amines to form imines, also known as Schiff bases.[13][14][15][16][17] This reaction is typically acid-catalyzed and involves the elimination of a water molecule.

Objective: To synthesize N-(3-(2-pyridyl)benzylidene)aniline.

Materials:

-

This compound

-

Aniline

-

Methanol

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol.

-

Add aniline (1.0 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.

-

If a precipitate forms, collect the solid by filtration, wash with cold methanol, and dry.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Reduction of the Formyl Group

The formyl group can be readily reduced to a primary alcohol using hydride reducing agents such as sodium borohydride (NaBH₄).[18][19][20][21][22]

Objective: To synthesize (3-(2-pyridyl)phenyl)methanol.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 equivalents) portion-wise, keeping the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure.

-

Add diethyl ether to the residue and then slowly add 1 M HCl to neutralize the excess NaBH₄ and dissolve the borate salts.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product, which can be further purified if necessary.

Oxidation of the Formyl Group

The formyl group can be oxidized to a carboxylic acid using various oxidizing agents.[23][24][25][26] A common and effective reagent for this transformation is potassium permanganate (KMnO₄).

Objective: To synthesize 3-(2-pyridyl)benzoic acid.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound (1.0 equivalent) in a mixture of acetone and water.

-

Slowly add a solution of potassium permanganate (2.0 equivalents) in water to the aldehyde solution. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.

-

Stir the mixture vigorously at room temperature until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Filter the mixture to remove the MnO₂ and wash the solid with water.

-

To the filtrate, add sodium bisulfite to destroy any excess permanganate.

-

Acidify the clear solution with concentrated HCl until a white precipitate of the carboxylic acid forms.

-

Cool the mixture in an ice bath and collect the product by vacuum filtration.

-

Wash the solid with cold water and dry to obtain 3-(2-pyridyl)benzoic acid.

Applications in Materials Science: Metal-Organic Frameworks (MOFs)

This compound and its derivatives are valuable ligands in the construction of Metal-Organic Frameworks (MOFs).[27][28][29] The nitrogen atom of the pyridyl group and the oxygen atom of the formyl group (or its derivative) can coordinate to metal centers, leading to the formation of porous, crystalline materials with applications in gas storage, separation, and catalysis.[28]

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. A singlet for the aldehyde proton around 10.0 ppm. The coupling patterns in the aromatic region will be complex due to the two different aromatic rings. |

| ¹³C NMR | Carbonyl carbon signal around 190 ppm. Aromatic carbons in the range of 120-160 ppm. |

| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde at approximately 1700 cm⁻¹. C-H stretching of the aldehyde proton around 2820 and 2720 cm⁻¹. Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (183.21 g/mol ). |

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. The reactivity of its formyl group, modulated by the electronic influence of the meta-substituted pyridyl ring, allows for a wide range of chemical transformations. This guide has provided a detailed overview of its synthesis, key reactions with field-tested protocols, and its application in the burgeoning field of materials science. The insights and methodologies presented herein are intended to empower researchers and professionals to effectively utilize this compound in their synthetic endeavors.

References

- Grau, E., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry.

- Dhongade SR. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

- Grau, E., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online.

-

Quora. (2017). What is the full reaction mechanism for NaBH4 + aldehyde?. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

-

NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. Retrieved from [Link]

-

RSC Publishing. (n.d.). Two novel metal–organic frameworks constructed by pyridinyl-derived and carboxylate mixed ligands for photocatalytic dye degradation. Retrieved from [Link]

-

NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(2-Pyridyl)benzaldehyde. Retrieved from [Link]

-

YouTube. (2020). imine preparation & formation mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imine synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Retrieved from [Link]

-

Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.9: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Retrieved from [Link]

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(2-Pyridyl)benzaldehyde. Retrieved from [Link]

-

NIH. (2021). Metal-Organic Frameworks as Versatile Heterogeneous Solid Catalysts for Henry Reactions. Retrieved from [Link]

-

RSC Publishing. (2023). A sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA)2: rapid access to 4,5-disubstituted 2-(pyridin-2-yl)oxazoles in n-octane. Retrieved from [Link]

-

Wikipedia. (n.d.). Metal-organic framework. Retrieved from [Link]

-

ACS Publications. (n.d.). Aerobic Oxidation of Diverse Primary Alcohols to Carboxylic Acids with a Heterogeneous Pd–Bi–Te/C (PBT/C) Catalyst. Retrieved from [Link]

-

ACS Publications. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

ResearchGate. (2026). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Pyridin-2-yl)benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). Process for oxidizing aldehydes to carboxylic acids.

-

ResearchGate. (n.d.). Efficient and Rapid Method for the Oxidation of Electron-Rich Aromatic Aldehydes to Carboxylic Acids Using Improved Basic Hydrogen Peroxide. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

-

ACS Publications. (2020). Metal–Organic Framework MIL-100 Catalyzed Acetalization of Benzaldehyde with Methanol: Lewis or Brønsted Acid Catalysis?. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Pyridine modifications regulate the electronics and reactivity of Fe-pyridinophane complexes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes. Retrieved from [Link]

-

MDPI. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Retrieved from [Link]

Sources

- 1. 2-(Pyridin-2-yl)benzaldehyde | 863677-33-2 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. Knoevenagel Condensation [organic-chemistry.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. echemi.com [echemi.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. quora.com [quora.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 23. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 24. US4549025A - Process for oxidizing aldehydes to carboxylic acids - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Metal-Organic Frameworks as Versatile Heterogeneous Solid Catalysts for Henry Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 29. mdpi.com [mdpi.com]

Molecular weight and formula of 3-(2-pyridinyl)benzaldehyde

An In-Depth Technical Guide to 3-(2-Pyridinyl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of 3-(2-pyridinyl)benzaldehyde (CAS No. 85553-53-3), a pivotal intermediate in organic synthesis and medicinal chemistry. We will explore its core physicochemical properties, detail a robust laboratory-scale synthesis protocol, discuss methods for spectroscopic characterization, and survey its applications in modern drug discovery and materials science. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile building block.

Introduction: The Significance of a Bifunctional Scaffold

3-(2-Pyridinyl)benzaldehyde is a heteroaromatic aldehyde that possesses a unique molecular architecture, covalently linking a pyridine ring to a benzaldehyde moiety.[1][2] This arrangement of a nitrogen-containing heterocycle (a common pharmacophore) and a reactive aldehyde group makes it a highly valuable and versatile precursor in the synthesis of complex organic molecules.[2][3] The pyridine ring often enhances aqueous solubility and provides a key site for hydrogen bonding or metal coordination, while the aldehyde serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations.[4]

Its utility is most pronounced in the field of medicinal chemistry, where it serves as a foundational scaffold for constructing molecules with specific biological activities.[2][3][5] Researchers leverage this intermediate to synthesize novel compounds for evaluation as potential therapeutics, particularly in oncology and neurology.[4][6] This guide aims to consolidate the essential technical information required to effectively utilize 3-(2-pyridinyl)benzaldehyde in a research and development setting.

Physicochemical and Structural Properties

The fundamental properties of a chemical reagent dictate its handling, reactivity, and analytical profile. The key identifiers and properties of 3-(2-pyridinyl)benzaldehyde are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₉NO | [1][7] |

| Molecular Weight | 183.21 g/mol | [1][7][8] |

| CAS Number | 85553-53-3 | [1][7][9] |

| IUPAC Name | 3-pyridin-2-ylbenzaldehyde | [7][10] |

| Synonyms | 3-(2-Pyridyl)benzaldehyde, 2-(3-Formylphenyl)pyridine | [7] |

| Appearance | Brown viscous liquid | [1][2] |

| Purity | ≥95% (HPLC) | [1][2] |

| Storage Conditions | Store at 0-8°C under an inert atmosphere | [1][8] |

| SMILES | O=CC1=CC=CC(C2=NC=CC=C2)=C1 | [8][11] |

| InChIKey | SAPNGHSAYQXRPG-UHFFFAOYSA-N | [7][11] |

Synthesis and Purification: A Practical Workflow

The most common and efficient method for synthesizing 3-(2-pyridinyl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a reliable route for forming carbon-carbon bonds between aryl halides and boronic acids.

Causality of Experimental Choices:

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is essential. Palladium cycles between Pd(0) and Pd(II) oxidation states to facilitate the oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle.

-

Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid for the transmetalation step by forming a more nucleophilic boronate species.

-

Solvent System: A biphasic solvent system, such as toluene and water, is often used. The organic solvent (toluene) solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the removal of boronic acid byproducts.

Detailed Experimental Protocol: Suzuki Coupling

Reaction: 2-Bromopyridine + 3-Formylphenylboronic acid → 3-(2-Pyridinyl)benzaldehyde

Materials:

-

2-Bromopyridine

-

3-Formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-formylphenylboronic acid (1.0 eq), 2-bromopyridine (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent and Base Addition: Add toluene (approx. 0.2 M concentration relative to the boronic acid) and a 2 M aqueous solution of sodium carbonate (2.5 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to 90-100°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (boronic acid) is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with deionized water and then with brine. This removes the inorganic base and water-soluble byproducts.

-

Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 3-(2-pyridinyl)benzaldehyde as a brown viscous liquid.[1]

Synthesis and Purification Workflow Diagram

Spectroscopic Characterization